1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-naphthalen-2-ylurea -

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-naphthalen-2-ylurea

Catalog Number: EVT-5155458
CAS Number:
Molecular Formula: C21H22N2O3
Molecular Weight: 350.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Cyclohex-1-enyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-α-(methylsulfinyl)acetamide (8)

  • Compound Description: This compound serves as a crucial starting material in a study focusing on the synthesis of erythrinane derivatives. Erythrinanes are a class of alkaloids that have shown potential therapeutic applications. The synthesis involves an acid-promoted double cyclization reaction of compound 8.

Verapamil Analogs

  • Compound Description: Verapamil is a well-known calcium channel blocker used to treat heart conditions and high blood pressure. Researchers have developed verapamil analogs with restricted molecular flexibility to better understand its active conformation(s). One such analog explored is α-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile. These analogs have been studied for their cardiac depressant, vasorelaxant, and binding affinities to calcium channels.
  • Compound Description: This compound has been crystallized and its structure elucidated using X-ray diffraction. The study focuses on understanding the hydrogen bonding patterns within the crystal lattice. This compound contains two units of the 2-(3,4-dimethoxyphenyl)ethyl group linked by a carbamoylpropyl chain, forming a dicationic structure balanced by chloride anions.

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

  • Compound Description: This compound serves as an intermediate in the synthesis of isoquinoline fluorine analogs. Isoquinolines are a class of heterocyclic compounds with a variety of biological activities. The structure of this compound is characterized by a racemic mixture of enantiomers, and it exhibits intermolecular hydrogen bonding in its crystal structure.

8-[N-[2-(3,4-Dimethoxyphenyl)ethyl]-β-alanyl]-5,6,7,8-tetrahydrothieno[3,2-b][1,4]thiazepine Fumarate (1)

  • Compound Description: This compound was synthesized as a potential antiarrhythmic and antihypertensive agent. It exhibits negative chronotropic and inotropic effects on the heart and interacts with calcium and sodium channels.

N-[2(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

  • Compound Description: A novel synthesis technology has been developed for this compound, utilizing a series of reactions starting from hexanedioic acid monomethyl ester. The process is scalable for industrial production.

2-(3,4-Dimethoxy-2-nitrophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-[(S)-1-phenylethyl]acetamide (3)

  • Compound Description: This compound is a key reagent in a study investigating the Bischler-Napieralski cyclization reaction. The study focuses on synthesizing a specific type of isoquinoline derivative. During the reaction, an unexpected dealkylation was observed.

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane Derivatives

  • Compound Description: These are a group of novel heterocyclic compounds synthesized and characterized for their potential medicinal properties.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. The study focuses on understanding the molecular conformation and intermolecular interactions within the crystal structure.

L-(5-(3,4-Dimethoxyphenyl)-Pyrazol-3-Yl-Oxypropyl)-3-[N-methyl-N-2-(3,4-dimethoxyphenyl)ethyl-amino] Propane Hydrochloride (KC11346)

  • Compound Description: This compound and two of its metabolites (KC12795, KC12816) were the focus of a study that developed a high-performance liquid chromatographic (HPLC) method for their determination in dog plasma.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

  • Compound Description: This compound has been synthesized and characterized using X-ray crystallography, revealing a structure stabilized by weak intramolecular hydrogen bonds and other interactions.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

  • Compound Description: This compound's structure has been elucidated by X-ray crystallography, providing insights into its conformation and the interactions stabilizing its crystal structure.

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic Acid Monohydrate

  • Compound Description: This compound's structure, elucidated by X-ray crystallography, reveals a two-dimensional network stabilized by hydrogen bonds.

N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-phenylacrylamide

  • Compound Description: The crystal structure of this compound, also known as cinnamoyl dimethyl dopamine, has been studied, revealing its photostability in the solid state due to the specific arrangement of molecules in the crystal lattice.

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

  • Compound Description: This compound is a novel bio-functional hybrid synthesized from readily available starting materials, showcasing its potential value for medicinal chemistry applications.

(3aS,7aS)-2-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-dioxo-octahydroisoindole-3a-carboxylic Acid Methyl Ester

  • Compound Description: This chiral compound is synthesized using a chiral lithium amide base for the desymmetrization of a ring-fused imide.

Ethyl 4-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

  • Compound Description: This molecule has undergone comprehensive theoretical and experimental analysis, including UV-Visible, FT-IR, NMR, and mass spectrometry. The study aims to understand its structural, molecular, and spectral properties.

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]amino-N-methylbenzamide (DQ-2511)

  • Compound Description: DQ-2511 is a new anti-ulcer drug. Its pharmacological properties, including its effects on the central nervous system, autonomic nervous system, smooth muscle, gastrointestinal system, and cardiovascular system, have been extensively studied. [, , ]

2-(3,4-Dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole

  • Compound Description: This newly synthesized phenanthro-imidazole crystal has been studied for its potential as an electron transport material in OLED devices due to its low electron reorganization energy.
  • Compound Description: This compound is a derivative of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide, a class of compounds known for their therapeutic potential as anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulators.

2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

  • Compound Description: This compound was synthesized using a one-pot reductive cyclization reaction, highlighting an efficient synthetic strategy for creating complex molecules.

2-(3,4-dimethoxyphenyl)benzazoles and imidazopyridines

  • Compound Description: A series of 2-(3,4-dimethoxyphenyl)benzazoles and imidazopyridines were synthesized and evaluated for their anticancer and antimicrobial activities. One of the benzimidazole analogs, containing dichloro substituents, exhibited potent cytotoxicity against various cancer cell lines.

1-(4-Aminophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This compound's crystal structure has been studied, revealing details about its conformation, hydrogen bonding patterns, and molecular packing.

N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide (A-740003)

  • Compound Description: A-740003 is a novel and selective P2X7 receptor antagonist. It has been shown to reduce neuropathic pain in rats.

N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines

  • Compound Description: Researchers have designed and synthesized a series of conformationally restricted N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamines with high affinity for sigma receptors. These compounds have been studied for their potential as therapeutic agents. [, , , , ]

(±)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: A simple and convenient synthesis for this compound has been developed, involving a combination of Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization.

N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Compound Description: This compound has been synthesized and structurally characterized using X-ray crystallography. The study reveals a one-dimensional network in the crystal structure, primarily driven by intermolecular hydrogen bonding.

(+)-5-(3,4-Dimethoxyphenyl)-4-[[N-[(4S)-2-oxo-4-(phenylmethyl)-2-oxazolidinyl]]carbonyl]oxazole and Its Enantiomer

  • Compound Description: These optically active compounds, synthesized using chiral auxiliary-bearing isocyanides, exhibit high fluorescence quantum yields.

2-(3,4-Dimethoxyphenyl)-3-hydroxybut-2-enenitrile

  • Compound Description: This compound exists in its enol tautomeric form in the solid state, and its crystal structure reveals infinite chains formed by intermolecular hydrogen bonds.

2-Amino-4-(3,4-dimethoxyphenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile–3-amino-1-(3,4-dimethoxyphenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile (1/19)

  • Compound Description: The crystal structure of this co-crystal has been elucidated, revealing a helical chain structure driven by hydrogen bonding interactions. []

Properties

Product Name

1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-naphthalen-2-ylurea

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-3-naphthalen-2-ylurea

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C21H22N2O3/c1-25-19-10-7-15(13-20(19)26-2)11-12-22-21(24)23-18-9-8-16-5-3-4-6-17(16)14-18/h3-10,13-14H,11-12H2,1-2H3,(H2,22,23,24)

InChI Key

HESFPQNGCMXSKT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=CC=CC=C3C=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC3=CC=CC=C3C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.